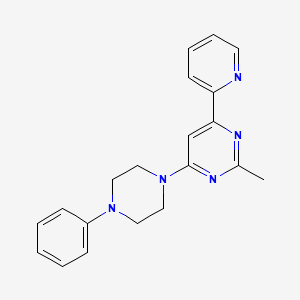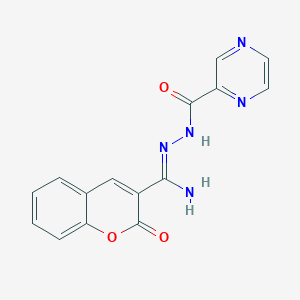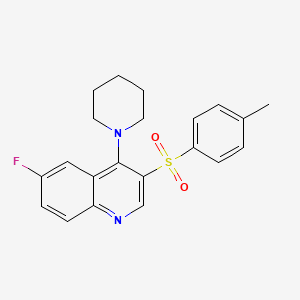![molecular formula C24H20FN3OS B2535432 3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide CAS No. 434293-41-1](/img/structure/B2535432.png)
3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-(4-fluorophenyl)-4-(p-tolyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide is a useful research compound. Its molecular formula is C24H20FN3OS and its molecular weight is 417.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
Research on similar thienopyridine derivatives has shown antiproliferative effects, particularly targeting enzymes like phospholipase C. Modification of certain functional groups within these compounds can result in variations in activity, allowing for the optimization of biological effects. These findings suggest potential applications in cancer research, where such compounds could be studied for their efficacy against various cancer cell lines (van Rensburg et al., 2017).
Computational Chemistry and Non-linear Optical Properties
Another study explored the synthesis and properties of related compounds through computational methods, focusing on their non-linear optical (NLO) properties and molecular docking analyses. This research highlights the potential of such compounds in materials science, particularly in the development of NLO materials, and their possible applications in drug design through molecular docking studies (Jayarajan et al., 2019).
Heterocyclic Synthesis
Further research into thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives emphasizes the versatility of these compounds in heterocyclic chemistry. The ability to synthesize a wide range of derivatives by modifying thiophene carboxamides showcases the potential for creating novel compounds with various applications in medicinal chemistry and materials science (El-Meligie et al., 2020).
Antibacterial Activity
Compounds derived from thieno[2,3-b]pyridine have also been investigated for their antimicrobial properties, indicating their potential in the development of new antibacterial agents. This research avenue is crucial given the increasing resistance to existing antibiotics, highlighting the need for novel antimicrobial compounds (Gad-Elkareem et al., 2011).
Mechanism of Action
Target of Action
The primary target of the compound GNF-Pf-5604 is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
GNF-Pf-5604 interacts with its target, pfmfr3, in a unique wayInstead, it appears to modulate the function of the pfmfr3 transporter .
Biochemical Pathways
The action of GNF-Pf-5604 affects the mitochondrial pathways of the Plasmodium falciparum parasite. The compound shows decreased sensitivity in parasites with disrupted pfmfr3, particularly against compounds that have a mitochondrial mechanism of action .
Result of Action
The molecular and cellular effects of GNF-Pf-5604’s action involve the modulation of the pfmfr3 transporter. This modulation leads to decreased sensitivity to certain antimalarial compounds that target the mitochondria .
Action Environment
Environmental factors that influence the action, efficacy, and stability of GNF-Pf-5604 are currently unknown and require further investigation. It is known that naturally occurring mutations in pfmfr3 may lead to differential sensitivity to clinically relevant compounds .
properties
IUPAC Name |
6-amino-N-(4-fluorophenyl)-8-(4-methylphenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3OS/c1-13-5-7-14(8-6-13)19-17-3-2-4-18(17)28-24-20(19)21(26)22(30-24)23(29)27-16-11-9-15(25)10-12-16/h5-12H,2-4,26H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOMSCMCLJYCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCC4)C(=O)NC5=CC=C(C=C5)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-](/img/structure/B2535352.png)
![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2535353.png)
![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)



![6-hydroxy-N-(4-methylbenzo[d]thiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B2535361.png)
![4-(1-{2-Hydroxy-3-[4-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)-1-(4-methy lphenyl)pyrrolidin-2-one](/img/structure/B2535362.png)
![1-(2,5-dimethoxyphenyl)-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2535363.png)
![N-(2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2535364.png)
